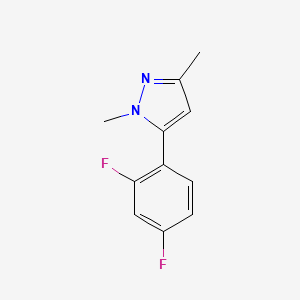
CB1 inverse agonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MRL-650 involves the functionalization of 1,8-naphthyridinones. The detailed synthetic route includes multiple steps of organic reactions, such as nucleophilic substitution, cyclization, and functional group modifications .
Industrial Production Methods: Industrial production of MRL-650 would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: MRL-650 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in MRL-650.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkyl halides, or other nucleophiles/electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
MRL-650 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the CB1 receptor and its role in various physiological processes.
Biology: Helps in understanding the biological pathways involving the endocannabinoid system.
Medicine: Investigated for its potential therapeutic effects in conditions like obesity, where appetite suppression is beneficial.
Industry: Potential applications in the development of new pharmaceuticals targeting the CB1 receptor
Mechanism of Action
MRL-650 exerts its effects by acting as an inverse agonist at the CB1 receptor. This means it binds to the receptor and induces a pharmacological response opposite to that of an agonist. The compound decreases the activity of the CB1 receptor, leading to reduced appetite and other physiological effects. The molecular targets include the CB1 receptors located in the brain and peripheral tissues .
Comparison with Similar Compounds
Rimonabant: Another CB1 inverse agonist with similar anorexigenic effects.
Taranabant: A CB1 receptor antagonist with appetite-suppressing properties.
AM251: A selective CB1 receptor antagonist used in research.
Uniqueness of MRL-650: MRL-650 is unique due to its high potency and selectivity for the CB1 receptor. Its IC50 value for CB1 is significantly lower than that for CB2, making it highly specific. Additionally, its oral activity and favorable pharmacokinetic profile make it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C25H18Cl3N3O3 |
|---|---|
Molecular Weight |
514.8 g/mol |
IUPAC Name |
N-[3-acetyl-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-1-methyl-2-oxo-1,8-naphthyridin-4-yl]acetamide |
InChI |
InChI=1S/C25H18Cl3N3O3/c1-12(32)21-23(29-13(2)33)19-11-18(14-4-6-15(26)7-5-14)22(30-24(19)31(3)25(21)34)17-9-8-16(27)10-20(17)28/h4-11H,1-3H3,(H,29,33) |
InChI Key |
VHSIAYLBCLUAFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=CC(=C(N=C2N(C1=O)C)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetic acid](/img/structure/B8511925.png)
![2-Imidazolidinone,1-[2-[4-(2-methyl-3-phenyl-1h-indol-1-yl)-1-piperidinyl]ethyl]-](/img/structure/B8511932.png)
![3,8-Dihydro-[1,3]dioxino[4',5':4,5]benzo[1,2-d]imidazole](/img/structure/B8511937.png)
![5-(Dimethylaminomethylene)-4-oxo-4,5,6,7-tetrahydrobenzo[b]-thiophene](/img/structure/B8511947.png)



methanone](/img/structure/B8511994.png)


